molecular formula C8H5BrF2N2 B2747243 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine CAS No. 2248315-95-7

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2747243
CAS No.: 2248315-95-7
M. Wt: 247.043
InChI Key: MQWQGIVMBYOCIA-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and difluoromethyl groups in this compound enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, the cyclocondensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can facilitate the large-scale synthesis of this compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation reactions may produce corresponding oxides or hydroxylated compounds.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine stands out due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial fields .

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-6-5-3-1-2-4-13(5)8(12-6)7(10)11/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWQGIVMBYOCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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